Cas no 863558-77-4 (2,4,6-trimethyl-N-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylbenzene-1-sulfonamide)
2,4,6-trimethyl-N-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2,4,6-trimethyl-N-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylbenzene-1-sulfonamide
- 2,4,6-trimethyl-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide
- Benzenesulfonamide, 2,4,6-trimethyl-N-[2-(4-phenyl-1-piperazinyl)-2-(3-pyridinyl)ethyl]-
- 2,4,6-trimethyl-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide
- F0688-0045
- SR-01000907911-1
- AKOS024596878
- SR-01000907911
- 863558-77-4
- 2,4,6-trimethyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide
-
- Inchi: 1S/C26H32N4O2S/c1-20-16-21(2)26(22(3)17-20)33(31,32)28-19-25(23-8-7-11-27-18-23)30-14-12-29(13-15-30)24-9-5-4-6-10-24/h4-11,16-18,25,28H,12-15,19H2,1-3H3
- InChI Key: UCRLWRIXZNOJLU-UHFFFAOYSA-N
- SMILES: C1(S(NCC(N2CCN(C3=CC=CC=C3)CC2)C2=CC=CN=C2)(=O)=O)=C(C)C=C(C)C=C1C
Computed Properties
- Exact Mass: 464.22459745g/mol
- Monoisotopic Mass: 464.22459745g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 686
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 73.9Ų
Experimental Properties
- Density: 1.205±0.06 g/cm3(Predicted)
- Boiling Point: 647.5±65.0 °C(Predicted)
- pka: 11.05±0.50(Predicted)
2,4,6-trimethyl-N-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylbenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0688-0045-2μmol |
2,4,6-trimethyl-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide |
863558-77-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0688-0045-5μmol |
2,4,6-trimethyl-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide |
863558-77-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0688-0045-10μmol |
2,4,6-trimethyl-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide |
863558-77-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0688-0045-20μmol |
2,4,6-trimethyl-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide |
863558-77-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0688-0045-1mg |
2,4,6-trimethyl-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide |
863558-77-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0688-0045-2mg |
2,4,6-trimethyl-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide |
863558-77-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0688-0045-3mg |
2,4,6-trimethyl-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide |
863558-77-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0688-0045-4mg |
2,4,6-trimethyl-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide |
863558-77-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0688-0045-5mg |
2,4,6-trimethyl-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide |
863558-77-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0688-0045-10mg |
2,4,6-trimethyl-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide |
863558-77-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2,4,6-trimethyl-N-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylbenzene-1-sulfonamide Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on 2,4,6-trimethyl-N-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylbenzene-1-sulfonamide
Introduction to 2,4,6-trimethyl-N-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylbenzene-1-sulfonamide (CAS No. 863558-77-4)
The compound 2,4,6-trimethyl-N-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylbenzene-1-sulfonamide, identified by its CAS number 863558-77-4, represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to a class of heterocyclic sulfonamides that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural complexity of this compound, featuring multiple aromatic rings and functional groups, makes it a subject of intense interest for researchers exploring novel drug candidates.
At the core of this compound's structure lies a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions. This trimethylation pattern enhances the lipophilicity of the molecule while maintaining its ability to interact with biological targets. The presence of a sulfonamide group at the 1-position further contributes to its pharmacological properties by facilitating hydrogen bonding interactions with receptor sites. Additionally, the compound incorporates two nitrogen-containing heterocycles: a phenylpiperazine moiety at the N-2 position and a pyridine ring at the C-2 position. These features not only contribute to the molecule's solubility and bioavailability but also play crucial roles in modulating its binding affinity and selectivity.
Recent studies have highlighted the importance of sulfonamide derivatives in drug development. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects. The introduction of aryl and heterocyclic groups into sulfonamide structures has expanded their therapeutic potential by enhancing target specificity. For instance, the phenylpiperazine moiety in 2,4,6-trimethyl-N-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylbenzene-1-sulfonamide has been shown to interact with serotonin receptors, making it a promising candidate for treating neurological disorders such as depression and anxiety.
The pyridine ring in this compound further enriches its pharmacological profile by enabling coordination with metal ions and enhancing binding interactions with certain enzymes. This dual functionality makes it an attractive scaffold for designing molecules that can modulate multiple signaling pathways simultaneously. In vitro studies have demonstrated that derivatives of this structure exhibit potent activity against various enzymes involved in inflammation and pain perception. These findings align with recent research indicating that multi-target engagement can lead to synergistic therapeutic effects and reduced side effects compared to single-target drugs.
In light of these properties, 2,4,6-trimethyl-N-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylbenzene-1-sulfonamide (CAS No. 863558-77-4) has been explored as a lead compound in several drug discovery programs. Researchers have leveraged computational modeling techniques to optimize its structure for improved pharmacokinetic profiles. These models have identified key structural features that enhance solubility while maintaining high binding affinity to target proteins. Such computational approaches are becoming increasingly integral to modern drug development pipelines, enabling faster identification of promising candidates for further experimental validation.
Experimental validation through high-throughput screening (HTS) has confirmed the biological activity of this compound in various disease models. Notably, preclinical studies have shown that it exhibits significant efficacy in reducing inflammation and pain without causing notable toxicity at therapeutic doses. These results are particularly encouraging given the growing demand for non-opioid analgesics with minimal side effects. The molecular mechanism underlying its anti-inflammatory action appears to involve inhibition of key pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Such mechanisms are well-documented in literature as critical pathways mediating inflammatory responses.
The synthesis of 2,4,6-trimethyl-N-2-(4-phenylpiperazin-1-y l)-2-(pyridin -3 -y l)ethylbenzene -1 -sulfonamide (CAS No. 863558 -77 -4) presents an interesting challenge due to its complex architecture involving multiple functional group interconversions. However; advances in synthetic methodology have made it feasible to produce this compound on a scalable basis using multi-step organic transformations coupled with purification techniques such as column chromatography or recrystallization from appropriate solvents . The synthetic route typically involves constructing;the benzene core through Friedel-Crafts alkylation followed by selective sulfonylation . Subsequent functionalization steps introduce;the phenylpiperazine and pyridine moieties through nucleophilic substitution or condensation reactions . Each step is carefully optimized;to ensure high yields while minimizing unwanted side products .
The chemical stability of this compound under various storage conditions has been thoroughly evaluated . Stability studies indicate that it maintains its integrity when stored at room temperature away from light exposure . However; prolonged exposure to moisture may lead;to hydrolysis of the sulfonamide bond , necessitating storage under inert atmospheres if long-term stability is required . These findings are consistent with literature reports on sulfonamide derivatives , which often exhibit sensitivity towards humidity unless protected appropriately . Such considerations are critical for ensuring batch-to-batch consistency during pharmaceutical manufacturing processes .
The pharmacokinetic properties of 863558 -77 -4 have been characterized using animal models , revealing promising absorption , distribution , metabolism , excretion (ADME); profiles . Notably , it exhibits moderate bioavailability upon oral administration , suggesting potential for clinical translation . Additionally , preliminary toxicological assessments indicate low systemic toxicity , reinforcing its suitability as a drug candidate . These ADME data are essential inputs for designing effective dosing regimens and predicting human exposure levels during therapeutic use . They also provide valuable insights into potential metabolic pathways that could be exploited for drug-drug interaction studies.
The growing interest in multitarget drugs has positioned compounds like 863558 -77 -4 at the forefront of modern medicinal chemistry research . By simultaneously interacting with multiple biological targets , such molecules can achieve therapeutic effects through additive or synergistic mechanisms while minimizing off-target effects associated with single-target drugs . The structural features present in N -( 2 -( 4 -phen y lpiperazin -1 -y l ) -2 -( py ridin e -3 y l ) eth yl ) benzene -1-sulfon amide make it an ideal candidate for such multitarget engagement strategies . Future research will focus on identifying additional biological activities beyond anti-inflammation and pain relief , expanding its therapeutic potential further .
Advances in analytical techniques have enabled detailed characterization of this compound using spectroscopic methods such as nuclear magnetic resonance (NMR); spectroscopy ; mass spectrometry ;and infrared (IR); spectroscopy . These analyses confirm the molecular structure predicted from synthetic routes while providing information on purity levels essential for pharmaceutical applications . High-resolution NMR spectra reveal distinct chemical environments corresponding to aromatic protons; aliphatic protons ;and nitrogen-containing heterocycles ;while mass spectrometry confirms molecular weight consistency with expected values . Such analytical data serve as critical quality control measures during production processes ensuring batch reproducibility.
The role played by computational chemistry tools cannot be overstated when developing novel therapeutics like 863558 -77 -4 . Molecular docking simulations allow researchers to predict binding modes between this compound ;and potential target proteins ;providing insights into interaction energetics ;and residue contacts responsible for biological activity . These virtual screening approaches significantly reduce experimental costs by prioritizing promising candidates based on computational scores before investing resources into wet-lab testing . As computational power continues ;to grow , we can expect even more sophisticated modeling techniques will emerge aiding drug discovery efforts worldwide.
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